molecular formula C7H5F3S B12853138 Difluoromethyl 3-fluorophenyl sulphide

Difluoromethyl 3-fluorophenyl sulphide

Cat. No.: B12853138
M. Wt: 178.18 g/mol
InChI Key: GVVXWKAMZOKZIP-UHFFFAOYSA-N
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Description

Difluoromethyl 3-fluorophenyl sulphide is an organosulfur compound characterized by the presence of a difluoromethyl group (CF₂H) and a fluorophenyl group (C₆H₄F) connected via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of difluoromethyl 3-fluorophenyl sulphide typically involves the introduction of the difluoromethyl group to a fluorophenyl sulphide precursor. One common method is the reaction of 3-fluorophenyl thiol with difluoromethyl halides under basic conditions. The reaction can be represented as follows:

C6H4FSH+CF2HClC6H4FSCF2H+HClC_6H_4F-SH + CF_2HCl \rightarrow C_6H_4F-S-CF_2H + HCl C6​H4​F−SH+CF2​HCl→C6​H4​F−S−CF2​H+HCl

This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes or the use of advanced catalysts to enhance reaction rates and yields. specific industrial methods are often proprietary and not widely disclosed in the literature.

Chemical Reactions Analysis

Types of Reactions

Difluoromethyl 3-fluorophenyl sulphide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted phenyl derivatives.

    Coupling Reactions: Biaryl compounds and other complex structures.

Scientific Research Applications

Difluoromethyl 3-fluorophenyl sulphide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of difluoromethyl 3-fluorophenyl sulphide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. The sulfur atom can form strong bonds with metal ions and other electrophilic species, facilitating various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • Difluoromethyl phenyl sulphide
  • Trifluoromethyl phenyl sulphide
  • Difluoromethyl 4-fluorophenyl sulphide

Uniqueness

Difluoromethyl 3-fluorophenyl sulphide is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. The presence of both difluoromethyl and fluorophenyl groups also imparts distinct chemical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H5F3S

Molecular Weight

178.18 g/mol

IUPAC Name

1-(difluoromethylsulfanyl)-3-fluorobenzene

InChI

InChI=1S/C7H5F3S/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4,7H

InChI Key

GVVXWKAMZOKZIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)SC(F)F)F

Origin of Product

United States

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